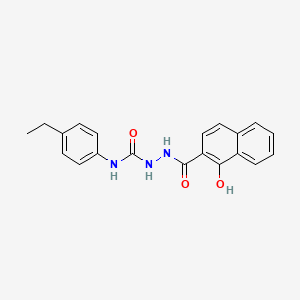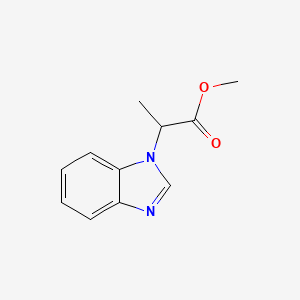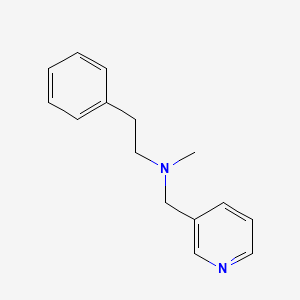
5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of indole, which is a heterocyclic organic compound commonly found in plants and animals. The purpose of
Wissenschaftliche Forschungsanwendungen
5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been the subject of extensive scientific research due to its potential therapeutic applications. One of the primary areas of research is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been found to have anti-inflammatory, antioxidant, and antiviral properties.
Wirkmechanismus
The mechanism of action of 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is not fully understood. However, studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. Additionally, 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has several biochemical and physiological effects. This compound has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative damage. Additionally, 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone). One area of research is in the development of new anticancer therapies. Studies have shown that this compound has potent anticancer activity, and further research could lead to the development of new cancer treatments. Additionally, research could focus on the mechanism of action of 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) to gain a better understanding of how it works in the body. Finally, research could focus on the synthesis of this compound to develop more efficient and cost-effective methods of production.
In conclusion, 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is a chemical compound that has shown promise in scientific research due to its potential therapeutic applications. This compound has been found to have potent anticancer activity, as well as anti-inflammatory, antioxidant, and antiviral properties. While the synthesis of this compound is complex, further research could lead to the development of new cancer treatments and a better understanding of its mechanism of action.
Synthesemethoden
The synthesis of 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is a complex process that involves several steps. The first step is the synthesis of 5-ethyl-1H-indole-2,3-dione, which is achieved by the condensation of ethyl acetoacetate and o-nitrobenzaldehyde in the presence of a base. The resulting product is then reduced to 5-ethyl-1H-indole-2,3-dione hydrazone using sodium borohydride. Finally, the 2-pyridinylhydrazine is added to the reaction mixture, resulting in the formation of 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone).
Eigenschaften
IUPAC Name |
5-ethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-2-10-6-7-12-11(9-10)14(15(20)17-12)19-18-13-5-3-4-8-16-13/h3-9,17,20H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWORUYIZQYVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5119137.png)
![1-(2-methoxybenzyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5119143.png)


![1-[3-(2-isopropylphenoxy)propyl]piperidine hydrochloride](/img/structure/B5119152.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B5119162.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5119165.png)
![1-(4-methoxybenzoyl)-4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5119168.png)
![3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5119182.png)
![N,N-dimethyl-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5119202.png)


